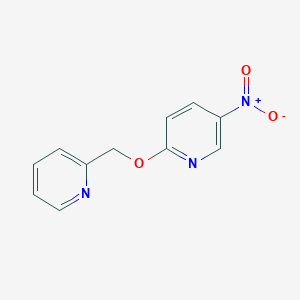

2-(Pyridin-2-ylmethoxy)-5-nitropyridine

CAS No.:

Cat. No.: VC4043442

Molecular Formula: C11H9N3O3

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9N3O3 |

|---|---|

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 5-nitro-2-(pyridin-2-ylmethoxy)pyridine |

| Standard InChI | InChI=1S/C11H9N3O3/c15-14(16)10-4-5-11(13-7-10)17-8-9-3-1-2-6-12-9/h1-7H,8H2 |

| Standard InChI Key | IFTLUSMGMNIWMV-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=NC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core consists of a pyridine ring substituted with a nitro group (-NO₂) at position 5 and a pyridin-2-ylmethoxy group (-O-CH₂-C₅H₃N) at position 2. This configuration introduces significant electronic effects:

-

The nitro group acts as a strong electron-withdrawing meta-director, polarizing the aromatic system .

-

The pyridinylmethoxy group combines steric bulk from the methylene bridge with π-conjugation from the adjacent pyridine ring, potentially influencing solubility and reactivity .

The IUPAC name 2-(pyridin-2-ylmethoxy)-5-nitropyridine reflects this substitution pattern. Alternative synonyms may include systematic variants like 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine or registry identifiers such as hypothetical CAS numbers derived from structural analogs .

Comparative Structural Data

Table 1 contrasts key molecular parameters with related compounds:

This comparative analysis highlights how substituent modifications alter physicochemical properties. The pyridinylmethoxy group likely increases molecular weight and polar surface area compared to furan or methoxy analogs, impacting solubility and bioavailability .

Synthetic Pathways and Reaction Mechanisms

Nitration of Pyridine Precursors

Patent data for 2-methoxy-5-nitropyridine synthesis reveals a multistep approach applicable to analogous compounds :

-

Nitration of 2-aminopyridine: Using a nitration mixture (HNO₃/H₂SO₄) at 58–63°C yields 2-amino-5-nitropyridine (90.85% purity, 90.85% yield) .

-

Diazotization and hydrolysis: Treatment with NaNO₂/HCl converts the amino group to a hydroxyl group, producing 2-hydroxy-5-nitropyridine (87.61% yield) .

-

Etherification: Reacting 2-chloro-5-nitropyridine with sodium pyridin-2-ylmethoxide under reflux could theoretically yield the target compound, though this step remains unverified in literature .

Challenges in Ether Synthesis

Physicochemical Properties

Spectral Characterization

While experimental data for the title compound is unavailable, analogs provide reference points:

-

IR Spectroscopy: Expected peaks include ν(NO₂) at ~1520 cm⁻¹ and ν(C-O-C) at ~1250 cm⁻¹ .

-

NMR (hypothetical):

Thermal Stability

Nitroaromatics generally exhibit decomposition temperatures above 200°C. The methoxy analog 2-methoxy-5-nitropyridine melts at 186–188°C , suggesting the title compound may have comparable thermal behavior, though the pyridinyl group could lower melting points due to reduced crystallinity .

Reactivity and Functionalization

Reduction Chemistry

Catalytic hydrogenation (e.g., Pd/C, H₂) would reduce the nitro group to an amine, analogous to the conversion of 2-methoxy-5-nitropyridine to 2-methoxy-5-aminopyridine (92.55% yield) . This amine intermediate could serve in pharmaceutical syntheses, though its applications remain speculative without experimental data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume